Bis(phenoxyethoxy)methane

Description

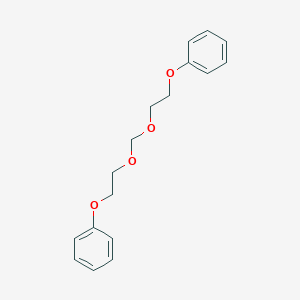

Structure

2D Structure

Properties

CAS No. |

13879-32-8 |

|---|---|

Molecular Formula |

C17H20O4 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

2-(2-phenoxyethoxymethoxy)ethoxybenzene |

InChI |

InChI=1S/C17H20O4/c1-3-7-16(8-4-1)20-13-11-18-15-19-12-14-21-17-9-5-2-6-10-17/h1-10H,11-15H2 |

InChI Key |

GKJNKWKTBXIQDE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCCOCOCCOC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)OCCOCOCCOC2=CC=CC=C2 |

Other CAS No. |

13879-32-8 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(phenoxyethoxy)methane from Phenoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(phenoxyethoxy)methane from phenoxyethanol. It covers the primary synthetic routes, detailed experimental protocols, and characterization of the final product, tailored for professionals in research and drug development.

Introduction

This compound, also known as bis(phenoxyethyl)formal, is a chemical compound with applications as a building block in the synthesis of more complex molecules and as a component in polymer formulations.[1] Its synthesis primarily involves the formation of an acetal from two equivalents of 2-phenoxyethanol and one equivalent of a methylene source, typically formaldehyde. This guide will focus on the prevalent acid-catalyzed synthesis method.

Synthetic Routes

The synthesis of this compound can be achieved through several pathways, with the most common being the direct acid-catalyzed acetalization of phenoxyethanol.

2.1. Acid-Catalyzed Acetalization

This is the most direct and widely recognized method for synthesizing this compound.[1] The reaction involves the condensation of two molecules of 2-phenoxyethanol with one molecule of formaldehyde in the presence of an acid catalyst. The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the acetal product.[2]

A variety of acid catalysts can be employed, including strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as well as p-toluenesulfonic acid.[3] The choice of catalyst can influence the reaction rate and yield.

2.2. Williamson Ether Synthesis-like Reaction

An alternative, though less common, approach involves a reaction analogous to the Williamson ether synthesis. This method would utilize 2-phenoxyethanol and a dihalomethane, such as 1,1-dibromomethane, under basic conditions. One available reference suggests a potential yield of 59.0% for this type of synthesis.[4]

Reaction Mechanism and Experimental Workflow

The acid-catalyzed formation of this compound follows the general mechanism for acetal formation from an alcohol and an aldehyde.

3.1. General Reaction Mechanism

The reaction proceeds in several steps:

-

Protonation of the formaldehyde carbonyl group by the acid catalyst, which increases its electrophilicity.

-

Nucleophilic attack of the hydroxyl group of a phenoxyethanol molecule on the protonated carbonyl carbon, forming a hemiacetal intermediate.

-

Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion.

-

Attack of a second molecule of phenoxyethanol on the oxonium ion.

-

Deprotonation of the resulting intermediate to yield the final this compound product and regenerate the acid catalyst.

3.2. Experimental Synthesis Workflow

A typical laboratory synthesis would involve the following steps: charging the reactants and solvent, adding the catalyst, heating the mixture with continuous water removal, monitoring the reaction progress, and finally, working up and purifying the product.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via acid-catalyzed acetalization. This protocol is based on general procedures for acetal formation from glycol ethers and formaldehyde.[3]

Materials:

-

2-Phenoxyethanol

-

Aqueous formaldehyde solution (e.g., 37 wt. % in H₂O)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (as water entrainer)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser, add 2-phenoxyethanol (2.0 equivalents), an aqueous formaldehyde solution (1.0 equivalent), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents).

-

Heat the reaction mixture to reflux with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected and by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the theoretical amount of water has been collected and the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with deionized water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

5.1. Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₀O₄ | [1][5] |

| Molecular Weight | 288.34 g/mol | [1][5] |

| CAS Number | 13879-32-8 | [5] |

| Appearance | Liquid | [4] |

| Melting Point | 18 °C | [4] |

| Boiling Point | 195-196 °C at 0.6 Torr | [4] |

| Density (Predicted) | 1.106 ± 0.06 g/cm³ | [4] |

| XLogP3 | 3.6 | [5] |

5.2. Synthesis Route Comparison

| Synthesis Route | Reactants | Catalyst/Conditions | Reported Yield | Reference |

| Acid-Catalyzed Acetalization | 2-Phenoxyethanol, Formaldehyde | Acid catalyst, Heat | Not reported | [1] |

| Williamson Ether Synthesis-like | 2-Phenoxyethanol, 1,1-Dibromomethane | Basic conditions | 59.0% | [4] |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl groups, the methylene protons of the ethoxy groups, and the central methylene bridge.[6]

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom, confirming the molecular backbone.[6] PubChem provides access to reference ¹³C NMR spectra for this compound.[5]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum is characterized by key absorption bands that confirm its structural features. Strong absorption bands in the 1250-1050 cm⁻¹ range are indicative of the multiple ether linkages (Ar-O-CH₂ and CH₂-O-CH₂). Other expected bands include aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (2850-3000 cm⁻¹).[6] Reference FTIR spectra are available on databases such as PubChem.[5]

-

Conclusion

The acid-catalyzed acetalization of 2-phenoxyethanol with formaldehyde is the most practical and direct method for the synthesis of this compound. The key to achieving a high yield is the efficient removal of water from the reaction mixture. The final product can be purified by vacuum distillation and its identity and purity confirmed by standard spectroscopic methods. This guide provides a solid foundation for researchers and professionals to undertake the synthesis and further explore the applications of this versatile compound.

References

- 1. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US4093666A - Process for the manufacture of glycol ether formals - Google Patents [patents.google.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | C17H20O4 | CID 83787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 13879-32-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to Bis(phenoxyethoxy)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(phenoxyethoxy)methane, a versatile chemical compound with applications spanning materials science, medicinal chemistry, and organic synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC conventions as 2-(2-phenoxyethoxymethoxy)ethoxybenzene [1][2][3]. The structure features two phenoxy groups linked by a central methylenebis(oxyethane-1,2-diyloxy) unit[1][2].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(2-phenoxyethoxymethoxy)ethoxybenzene[1][2][3] |

| CAS Number | 13879-32-8[1][2][3][4] |

| Molecular Formula | C₁₇H₂₀O₄[1][2][3][5] |

| Molecular Weight | 288.34 g/mol [1][2][3][4][5] |

| Synonyms | Bis(phenoxyethyl)formal, Desavin, 1,1'-(Methylenebis(oxyethane-1,2-diyloxy))bisbenzene[2] |

| InChI Key | GKJNKWKTBXIQDE-UHFFFAOYSA-N[1][4][5] |

| Canonical SMILES | C1=CC=C(C=C1)OCCOCOCCOC2=CC=CC=C2[1][2] |

Physicochemical and Computed Properties

The physical and chemical properties of this compound are crucial for its handling, application, and role in chemical synthesis. The following table summarizes key quantitative data.

Table 2: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Melting Point | 18 °C | [2] |

| Boiling Point | 195-196 °C (at 0.6 Torr) | [2] |

| Flash Point | 135.2 °C | [2] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [2] |

| XLogP3 | 3.6 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 10 | [2] |

| Exact Mass | 288.13615911 Da | [2][3] |

| Complexity | 211 | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 2-phenoxyethanol with a methylene source[4].

This one-pot synthesis involves the condensation of 2-phenoxyethanol with formaldehyde in the presence of an acid catalyst[4].

-

Reactants:

-

2-Phenoxyethanol (2 equivalents)

-

Formaldehyde (1 equivalent)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., Toluene)

-

-

Procedure:

-

Combine 2-phenoxyethanol, formaldehyde, and the acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add the solvent to the flask.

-

Heat the mixture to reflux. Water generated during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards product formation[4].

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1].

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product via vacuum distillation or column chromatography to yield this compound.

-

This method utilizes 1,1-dibromomethane as the methylene source.

-

Reactants:

-

2-Phenoxyethanol

-

1,1-dibromomethane

-

A suitable base (e.g., Sodium Hydride, Potassium Carbonate)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-phenoxyethanol in the anhydrous solvent.

-

Add the base portion-wise at 0 °C to form the corresponding alkoxide.

-

Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.

-

Slowly add 1,1-dibromomethane to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography.

-

Applications in Research and Drug Development

This compound is a versatile molecule with established and potential applications in several scientific fields.

-

Materials Science: The ether linkages within the molecule provide flexibility and thermal stability, making it a useful component in polymer formulations[1]. Its structure, featuring flexible spacers and rigid aromatic ends, suggests its potential as a comonomer in the synthesis of porous aromatic frameworks for applications like gas storage[1].

-

Chemical Synthesis: It serves as a key reagent and intermediate in the synthesis of more complex organic molecules[1][4]. A notable example is its use in the preparation of novel analogues of the anti-HIV drug TNK-651, where it acts as a reagent to introduce the phenoxyethoxymethyl moiety onto a uracil core structure[4].

-

Medicinal Chemistry: The compound has been investigated for potential therapeutic effects[1]. Preliminary research suggests it may exhibit anti-inflammatory or antioxidant properties, which are characteristic of compounds containing phenolic structures. Its mechanism of action could involve interactions with biological targets like enzymes or receptors through hydrogen bonding and hydrophobic interactions[1].

Visualizations: Workflows and Relationships

Caption: Workflow for the acid-catalyzed synthesis of this compound.

Caption: Logical relationships of this compound's applications.

References

An In-depth Technical Guide on Bis(phenoxyethoxy)methane (CAS: 13879-32-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(phenoxyethoxy)methane, with CAS number 13879-32-8, is a chemical compound with potential applications in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its known physicochemical properties, synthesis methodologies, and potential, though not yet experimentally confirmed, biological activities. Due to a lack of specific research on this molecule, this paper also explores the plausible biological roles and mechanisms of action by drawing parallels with structurally related phenolic compounds. This includes a discussion of potential anti-inflammatory and antioxidant activities and the associated signaling pathways, namely the NF-κB and MAPK pathways. This document aims to serve as a foundational resource for researchers interested in the further investigation and application of this compound.

Chemical and Physical Properties

This compound is a symmetrical molecule featuring two phenoxyethoxy groups linked by a methylene bridge.[1] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 13879-32-8[1][2][3] |

| IUPAC Name | 2-(2-phenoxyethoxymethoxy)ethoxybenzene[1][2] |

| Molecular Formula | C₁₇H₂₀O₄[1][2][3] |

| Molecular Weight | 288.34 g/mol [1][2][3] |

| Canonical SMILES | C1=CC=C(C=C1)OCCOCOCCOC2=CC=CC=C2[1][2] |

| InChI Key | GKJNKWKTBXIQDE-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Melting Point | 18 °C[3] |

| Boiling Point | 195-196 °C at 0.6 Torr[3] |

| Density (Predicted) | 1.106 ± 0.06 g/cm³[3] |

| Flash Point | 135.2 °C[3] |

| XLogP3 | 3.6[2][3] |

| Topological Polar Surface Area | 36.9 Ų[2] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 4[3] |

| Rotatable Bond Count | 10[3] |

| Solubility | Soluble in organic solvents like ethanol and ether; less soluble in water.[1] |

Synthesis and Experimental Protocols

General Synthesis Protocol: Acid-Catalyzed Acetalization

This protocol describes a one-pot synthesis via the acid-catalyzed condensation of 2-phenoxyethanol with formaldehyde.

Materials:

-

2-Phenoxyethanol

-

Formaldehyde (e.g., as a 37% aqueous solution or paraformaldehyde)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-phenoxyethanol (2 equivalents) and the anhydrous solvent.

-

Add the acid catalyst (catalytic amount).

-

Add formaldehyde (1 equivalent) to the mixture.

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.

-

Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

There is currently a lack of published experimental data quantifying the biological activity of this compound. However, its chemical structure, which contains phenoxy groups, suggests that it may exhibit anti-inflammatory and antioxidant properties, as these are common characteristics of phenolic compounds.[1]

Hypothetical Anti-Inflammatory and Antioxidant Mechanisms

Phenolic compounds are known to exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in inflammation and oxidative stress, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[6] Phenolic compounds have been shown to inhibit this pathway at various points, thereby reducing inflammation.[4][5][6]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including oxidative stress.[7][8] This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression involved in both cell survival and apoptosis.[9] Antioxidant compounds, including some polyphenols, can modulate the MAPK pathway to protect cells from oxidative damage.[7][8]

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous to the aquatic environment with long-lasting effects (H411).[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Directions

This compound is a compound with well-defined chemical and physical properties but remains largely unexplored in terms of its biological activities. Based on its structural similarity to other phenolic compounds, it is plausible that it possesses anti-inflammatory and antioxidant properties. However, this remains to be experimentally validated. Future research should focus on in vitro and in vivo studies to quantify its biological effects and elucidate its precise mechanisms of action. Such studies would be instrumental in determining the potential of this compound as a novel therapeutic agent or a functional component in materials science.

References

- 1. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]

- 2. This compound | C17H20O4 | CID 83787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

Physical and chemical properties of Bis(phenoxyethoxy)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(phenoxyethoxy)methane is a symmetrical aromatic ether that holds potential for applications in materials science and medicinal chemistry. Its structure, featuring two phenoxy groups linked by a flexible diether methane bridge, imparts a unique combination of rigidity and conformational mobility. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential biological activities, with a focus on its relevance to drug development and scientific research.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. A summary of its key properties is presented below.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₄ | [1] |

| Molecular Weight | 288.34 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | 18 °C (predicted) | [3] |

| Boiling Point | 195-196 °C at 0.6 Torr | [3] |

| Density | 1.106 ± 0.06 g/cm³ (predicted) | [3] |

| LogP | 3.13510 (predicted) | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 10 | [3] |

| Solubility | Soluble in organic solvents like alcohol, benzene, and acetone.[4] Limited solubility in water is expected due to the hydrophobic phenoxy groups. | |

| Stability | Generally stable under normal conditions. May decompose under extreme heat or in highly acidic or basic conditions.[2] | |

| Reactivity | Reacts with strong acids and bases.[2] Susceptible to oxidation.[2] |

Synthesis and Reactivity

This compound can be synthesized through established organic chemistry methodologies. Its chemical reactivity is primarily dictated by the ether linkages and aromatic rings.

Experimental Protocols: Synthesis

Two primary synthetic routes for this compound are the Williamson ether synthesis and condensation reactions.[2]

A. Williamson Ether Synthesis (Generalized Protocol)

This method involves the reaction of a phenoxide with a suitable dihaloalkane.

-

Step 1: Formation of the Phenoxide. 2-Phenoxyethanol is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding phenoxide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

-

Step 2: Etherification. Dibromomethane or a similar dihaloalkane is added to the solution of the phenoxide. The reaction mixture is then heated to reflux for several hours to facilitate the nucleophilic substitution reaction, forming the ether linkages.[5]

-

Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

B. Condensation Reaction (Generalized Protocol)

This approach involves the acid-catalyzed reaction of 2-phenoxyethanol with formaldehyde or a formaldehyde equivalent.[6]

-

Step 1: Reaction Setup. Two equivalents of 2-phenoxyethanol and one equivalent of formaldehyde (or paraformaldehyde) are dissolved in a suitable solvent, such as toluene or benzene. A catalytic amount of a strong acid, like p-toluenesulfonic acid or sulfuric acid, is added.[7]

-

Step 2: Reaction and Water Removal. The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting crude product is then purified by vacuum distillation or column chromatography.

Chemical Reactivity

-

Nucleophilic Substitution: The ether linkages in this compound can be cleaved by strong nucleophiles under harsh acidic or basic conditions.[2]

-

Dehydrohalogenation: In the presence of a strong base, this compound can participate in the elimination of hydrogen halides from suitable substrates.[2]

-

Electrophilic Aromatic Substitution: The phenoxy groups can undergo electrophilic substitution reactions, such as nitration or halogenation, on the aromatic rings. The alkoxy group is an activating, ortho-, para-director.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified, its chemical structure, containing phenolic ether moieties, suggests potential for anti-inflammatory and antioxidant activities. Phenolic compounds are known to interact with various biological targets and signaling pathways.[9]

Potential Anti-Inflammatory Activity

Phenolic compounds can modulate inflammatory responses by interfering with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Phenolic compounds may inhibit this pathway by preventing IκB degradation or by directly inhibiting NF-κB nuclear translocation.[13]

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of cellular processes, including inflammation. Extracellular signals activate a cascade of protein kinases that ultimately leads to the activation of transcription factors, such as AP-1, which regulate the expression of inflammatory mediators.[14] Phenolic compounds have been shown to inhibit the phosphorylation and activation of MAPKs.[10]

Caption: Potential modulation of the MAPK signaling cascade.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals. This radical scavenging activity can help to mitigate oxidative stress, a key factor in many diseases.[2]

Antioxidant Mechanism of Phenolic Compounds

The antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The resulting phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring.

Caption: General antioxidant mechanism of phenolic compounds.

Conclusion

This compound is a compound with well-defined physical and chemical properties and accessible synthetic routes. While its biological activities have not been explicitly studied, its chemical structure suggests a potential for anti-inflammatory and antioxidant effects, common to other phenolic ethers. Further research is warranted to explore these potential therapeutic applications and to elucidate the specific biological pathways it may modulate. This guide provides a foundational resource for scientists and researchers interested in leveraging the properties of this compound in their work.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. US6015875A - Process for making acetals - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

Molecular weight and formula of Bis(phenoxyethoxy)methane

An In-depth Technical Guide to Bis(phenoxyethoxy)methane

Introduction

This compound, a symmetrical ether, is a compound of interest in various scientific fields, including materials science and medicinal chemistry.[1] Its unique structure, featuring two phenoxy groups linked by a flexible diether methane spacer, imparts specific physicochemical properties that make it a valuable component in polymer formulations and a scaffold for potential therapeutic agents.[1] This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Compound Identification

A clear identification of this compound is fundamental for any scientific endeavor. The following table summarizes its key identifiers.

| Identifier | Value |

| IUPAC Name | 2-(2-phenoxyethoxymethoxy)ethoxybenzene[2] |

| Synonyms | Bis(phenoxyethyl)formal, DESAVIN[3][4] |

| CAS Number | 13879-32-8[1][2][3] |

| Molecular Formula | C₁₇H₂₀O₄[1][2][3][5][6] |

| Molecular Weight | 288.34 g/mol [1][2][3][5] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and role in chemical synthesis.

| Property | Value |

| Melting Point | 18 °C[3] |

| Boiling Point | 195-196 °C (at 0.6 Torr)[3] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted)[3] |

| Flash Point | 135.2 °C[3] |

| XLogP3 | 3.6[2][3] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 4[3] |

| Rotatable Bond Count | 10[3] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, primarily involving the formation of ether linkages.

General Synthetic Approaches

Two common methods for the synthesis of this compound are:

-

Direct Etherification: This method involves the reaction of phenoxyethanol with a suitable alkylating agent under basic conditions.[1]

-

Condensation Reactions: This approach utilizes the reaction of phenolic compounds with aldehydes, such as formaldehyde, in the presence of an acid catalyst to form the final product.[1]

A specific synthetic route involves the reaction of 2-Phenoxyethanol with 1,1-dibromomethane, which has a reported yield of 59%.[3]

Generalized Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of this compound via the condensation of 2-phenoxyethanol and a formaldehyde source (e.g., paraformaldehyde) using an acid catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenoxyethanol in a suitable inert solvent (e.g., toluene).

-

Addition of Reagents: Add paraformaldehyde and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation under reduced pressure to yield pure this compound.

Chemical Reactivity

The chemical behavior of this compound is primarily dictated by its ether linkages and aromatic rings.

-

Nucleophilic Substitution: The ether bonds in this compound can be cleaved under strong acidic or basic conditions through nucleophilic attack.[1]

-

Dehydrohalogenation: In the presence of a strong base, this compound can facilitate the elimination of halides from suitable substrates.[1]

Applications in Drug Development and Research

This compound holds potential in several areas of scientific research and development:

-

Medicinal Chemistry: It is being investigated for its potential therapeutic effects, including anti-inflammatory properties.[1] The phenoxy moieties suggest that it may interact with biological targets through hydrogen bonding and hydrophobic interactions.[1]

-

Materials Science: The flexibility imparted by the ether linkages makes it a useful component in polymer formulations, potentially enhancing thermal stability.[1]

-

Chemical Synthesis: It can serve as an intermediate or a reagent in the synthesis of more complex organic molecules.[1]

References

- 1. Buy this compound (EVT-1187776) | 13879-32-8 [evitachem.com]

- 2. This compound | C17H20O4 | CID 83787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound [drugfuture.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. PubChemLite - this compound (C17H20O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Bis(phenoxyethoxy)methane as an Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(phenoxyethoxy)methane is a versatile organic compound that serves as a key intermediate in various synthetic pathways. Its unique structural features, characterized by a central formal acetal linkage flanked by two phenoxyethoxy moieties, impart a desirable balance of flexibility and rigidity. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and significant applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of its synthetic utility are presented to facilitate its practical application in research and development.

Introduction

This compound, with the IUPAC name 1,1'-[methylenebis(oxy-2,1-ethanediyloxy)]bis(benzene), is a symmetrical molecule that has gained traction as a valuable building block in organic synthesis. Its structure allows it to act as a flexible linker in the design of complex molecules, including polymers and pharmacologically active compounds. The presence of ether linkages and aromatic rings contributes to its distinct chemical properties and reactivity, making it a subject of interest for chemists in diverse fields.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₂₀O₄ |

| Molecular Weight | 288.34 g/mol |

| Melting Point | 18 °C[1] |

| Boiling Point | 195-196 °C at 0.6 Torr[1] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted)[1] |

| Flash Point | 135.2 °C[1] |

| LogP | 3.135 (Predicted)[1] |

| CAS Number | 13879-32-8 |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized this compound. The expected spectral characteristics are outlined below.

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the ethoxy groups, and the central methylene bridge. |

| ¹³C NMR | Resonances for each unique carbon atom, including those of the phenyl rings, ethoxy groups, and the central methylene carbon. |

| FTIR (cm⁻¹) | - Aromatic C-H stretching: > 3000- Aliphatic C-H stretching: 2850-3000- Aromatic C=C stretching: 1400-1600- Strong C-O-C (ether) stretching: 1250-1050[2] |

Note: While specific experimental spectra are not widely published, these predictions are based on the known structural features of the molecule.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being acid-catalyzed acetalization and a Williamson ether-like synthesis.

Synthesis via Acid-Catalyzed Acetalization

This one-pot synthesis involves the reaction of two equivalents of 2-phenoxyethanol with one equivalent of formaldehyde in the presence of an acid catalyst. The removal of water is critical to drive the reaction equilibrium towards the product.[3]

-

To a solution of 2-phenoxyethanol (2.0 eq) in a suitable solvent (e.g., toluene), add a source of formaldehyde (1.0 eq), such as paraformaldehyde or an aqueous solution.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Caption: Acid-catalyzed synthesis of this compound.

Synthesis via Williamson Ether-like Reaction

This method involves the reaction of 2-phenoxyethanol with 1,1-dibromomethane.

A reported synthesis gives a reference yield of 59.0%.[1]

-

Combine 2-phenoxyethanol and a suitable base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., DMF or THF) to form the corresponding alkoxide.

-

To this solution, add 1,1-dibromomethane dropwise at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to yield this compound.

Caption: Williamson ether-like synthesis pathway.

Applications in Organic Synthesis

This compound is a valuable intermediate for introducing the phenoxyethoxymethyl moiety into target molecules. A notable application is in the synthesis of analogues of the anti-HIV drug TNK-651.

Intermediate in the Synthesis of TNK-651 Analogues

A series of novel TNK-651 analogues, which are non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, have been prepared by reacting various substituted uracils with this compound.[3] This reaction demonstrates the utility of this compound as a reagent for N-alkylation.

The following is a general procedure for the synthesis of 1-[(2-phenoxyethyl)oxymethyl]uracil derivatives:

-

A mixture of the appropriately substituted uracil (1.0 eq) and this compound (1.2 eq) is suspended in a suitable solvent such as anhydrous acetonitrile.

-

A Lewis acid catalyst, for example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq), is added to the suspension at room temperature under an inert atmosphere (e.g., argon).

-

The reaction mixture is heated to reflux and the progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired N-1 alkylated uracil derivative.

Caption: Use of this compound in TNK-651 analogue synthesis.

Conclusion

This compound is a synthetically useful intermediate with applications in medicinal chemistry and potentially in materials science. The synthetic routes to this compound are accessible, and its reactivity allows for the introduction of a flexible, functionalized linker into a variety of molecular scaffolds. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their synthetic endeavors.

References

The Biological Landscape of Bis(phenoxyethoxy)methane and its Derivatives: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(phenoxyethoxy)methane and its derivatives represent a class of organic compounds with a core structure featuring two phenoxyethoxy groups linked by a methylene bridge. While the parent compound, this compound, is known for its applications in materials science and as a chemical intermediate, its biological activities and those of its derivatives are not extensively documented in publicly available scientific literature.[1] Preliminary assessments suggest potential for anti-inflammatory or antioxidant properties, a characteristic often associated with phenolic structures; however, comprehensive studies providing quantitative data on these effects are currently lacking.[1] This guide aims to provide an in-depth overview of the existing, albeit limited, information on the biological aspects of this compound and to draw relevant parallels from more extensively studied, structurally related "bis-methane" compounds.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core structure is a critical first step in the exploration of its derivatives' biological potential. The primary synthetic routes involve the reaction of 2-phenoxyethanol with a formaldehyde source, proceeding via an acetalization reaction.

General Synthesis Workflow

The logical flow for the synthesis of this compound can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acid-catalyzed condensation of 2-phenoxyethanol and formaldehyde. The following is a generalized protocol based on standard organic chemistry principles:

Materials:

-

2-Phenoxyethanol

-

Formaldehyde (e.g., as a 37% aqueous solution)

-

Concentrated Sulfuric Acid (as catalyst)

-

Anhydrous Sodium Sulfate (for drying)

-

Organic Solvent (e.g., Toluene)

-

Sodium Bicarbonate solution (for neutralization)

-

Distilled Water

Procedure:

-

To a solution of 2-phenoxyethanol in toluene, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to a specified temperature (e.g., reflux) with continuous stirring.

-

Slowly add the formaldehyde solution to the reaction mixture.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using a suitable method, such as vacuum distillation or column chromatography, to obtain pure this compound.

Biological Activity: A Landscape of Related "Bis-Methane" Derivatives

Due to the lack of specific data on this compound derivatives, this section will discuss the biological activities of other well-researched "bis-methane" compounds. It is crucial to note that while these compounds share a "bis-aryl-methane" motif, their differing spacer units and aryl functionalities will significantly influence their biological effects. These examples are provided to illustrate the potential therapeutic avenues that derivatives of this compound could explore, pending further research.

Bis(indolyl)methane (BIM) Derivatives

BIMs are a class of compounds that have demonstrated a wide range of pharmacological properties.

-

Anticancer Activity: Several BIM derivatives have been reported to exhibit potent anticancer activity. For instance, one study reported a BIM derivative with an IC50 of 4.52 µM against the A549 lung carcinoma cell line.[2]

-

Antimicrobial and Antifungal Activity: BIMs have also been investigated for their antimicrobial and antifungal properties.

-

Anti-inflammatory Activity: The anti-inflammatory potential of BIMs has been another area of active research.

Bis(hydroxyphenyl)methane (Bisphenol) Derivatives

Bisphenols, particularly Bisphenol F, have been studied more for their toxicological profiles than their therapeutic benefits.

-

Genotoxicity and Endocrine Disruption: Research has indicated that Bisphenol F and its derivatives can exhibit genotoxic and endocrine-disrupting activities in various cell lines.

Future Perspectives and Conclusion

The field of this compound derivatives remains largely unexplored in the context of biological activity and drug discovery. The core structure presents a flexible and synthetically accessible scaffold that could be functionalized to interact with a variety of biological targets. The preliminary suggestion of anti-inflammatory and antioxidant potential warrants further investigation through systematic screening and mechanistic studies.

Future research should focus on:

-

Synthesis of a diverse library of this compound derivatives: Introducing various substituents on the phenoxy rings could modulate the electronic and steric properties, potentially leading to enhanced biological activity.

-

In vitro screening: A broad panel of assays to evaluate anticancer, anti-inflammatory, antioxidant, and antimicrobial activities would be a crucial starting point.

-

Computational modeling: Structure-activity relationship (SAR) studies and molecular docking could help in identifying potential biological targets and in the rational design of more potent derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the basic physicochemical properties of Bis(phenoxyethoxy)methane is presented in Table 1. This data is primarily sourced from chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13879-32-8 | [1] |

| Molecular Formula | C₁₇H₂₀O₄ | [2] |

| Molecular Weight | 288.34 g/mol | [2] |

| Synonyms | Formaldehyde bis(2-phenoxyethyl) acetal, Bis(phenoxyethyl)formal | [1] |

Synthesis of this compound and Related Acetals

The primary synthetic route to this compound is the acid-catalyzed condensation of two equivalents of 2-phenoxyethanol with one equivalent of a formaldehyde source.[3] This is a standard method for the formation of acetals.

General Experimental Protocol for Acetal Synthesis

While a specific early protocol for this compound is not available, a general procedure for the synthesis of related acetals can be outlined as follows:

-

Reactants and Solvent: 2-Phenoxyethanol and a formaldehyde source (e.g., paraformaldehyde or formalin) are combined in a suitable inert solvent, such as toluene or benzene, to facilitate the removal of water via azeotropic distillation.

-

Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus.

-

Monitoring and Work-up: The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield the pure acetal.

A general workflow for this synthesis is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Biological and Toxicological Context of Related Compounds

Specific studies on the biological activity or signaling pathways of this compound are not found in the surveyed literature. However, the toxicology of the broader class of glycol ethers, to which the parent alcohol 2-phenoxyethanol belongs, has been studied.

Toxicology of Glycol Ethers

Glycol ethers are a class of solvents known for their potential to cause a range of adverse health effects.[4][5] The toxicity of glycol ethers is largely dependent on their metabolism to alkoxyacetic acids.[6] Key toxicological concerns associated with some glycol ethers include:

-

Reproductive and Developmental Toxicity: Certain glycol ethers have been shown to cause testicular atrophy, reduced sperm counts, and birth defects in laboratory animals.[4][5]

-

Hematological Effects: Anemia and other blood disorders have been observed with exposure to some glycol ethers.[5]

-

Neurological Effects: High levels of exposure can lead to central nervous system depression.[7]

It is important to note that the toxicity varies significantly between different members of the glycol ether family.[8] The toxicological profile of this compound itself has not been specifically detailed in the available literature.

Potential for Biological Interactions

Given its chemical structure, this compound could potentially interact with biological systems in a manner similar to other phenoxy compounds. For instance, 2-phenoxyethanol, the precursor alcohol, is known for its antimicrobial properties and is used as a preservative in cosmetics and pharmaceuticals.[9][10] The mechanism of its antimicrobial action is thought to involve the disruption of bacterial cell membranes.

The following diagram illustrates a hypothetical logical relationship for the initial assessment of a compound like this compound based on its structural relatives.

Caption: Logical framework for assessing a compound based on its structural analogs.

Conclusion

While early, specific research on this compound is scarce, an understanding of its synthesis can be derived from general chemical principles for acetal formation. Its potential biological effects can be initially hypothesized based on the known toxicology of the broader class of glycol ethers and the bioactivity of its precursor, 2-phenoxyethanol. This technical guide highlights the significant knowledge gaps that exist for this compound and underscores the need for further experimental investigation to fully characterize its chemical and biological properties. Researchers interested in this and related compounds should focus on primary synthesis and characterization, followed by a systematic evaluation of its biological activity and toxicological profile.

References

- 1. This compound | C17H20O4 | CID 83787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 13879-32-8 | Benchchem [benchchem.com]

- 4. The toxicology of glycol ethers and its relevance to man | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. cdph.ca.gov [cdph.ca.gov]

- 6. Glycol Ether Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdsearchlight.com [mdsearchlight.com]

- 8. ecetoc.org [ecetoc.org]

- 9. The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. boerlind.com [boerlind.com]

Methodological & Application

One-Pot Synthesis of Bis(phenoxyethoxy)methane: A Detailed Protocol for Researchers

Abstract

This application note provides a detailed one-pot protocol for the synthesis of Bis(phenoxyethoxy)methane, a valuable diether compound with applications in materials science and as a specialty solvent. The described method is an acid-catalyzed condensation of 2-phenoxyethanol with paraformaldehyde, offering a straightforward and efficient route to the target molecule. This document is intended for researchers, scientists, and drug development professionals, providing comprehensive experimental procedures, data presentation, and a visual representation of the synthetic workflow.

Introduction

This compound, also known as bis(phenoxyethyl) formal, is a symmetrical diether. Symmetrical ethers are often synthesized via methods such as the Williamson ether synthesis or the acid-catalyzed dehydration of alcohols.[1] For the synthesis of formals, the acid-catalyzed condensation of an alcohol with a formaldehyde source is a common and effective strategy. This one-pot approach simplifies the synthetic process, reducing the number of isolation and purification steps, thereby saving time and resources.

This protocol details an acid-catalyzed condensation reaction of 2-phenoxyethanol with paraformaldehyde to yield this compound. The reaction proceeds by the in-situ generation of a hemiacetal from 2-phenoxyethanol and formaldehyde, which then reacts with a second molecule of 2-phenoxyethanol to form the stable formal product.

Experimental Protocol

This section outlines a one-pot procedure for the synthesis of this compound.

Materials:

-

2-Phenoxyethanol (≥99%)

-

Paraformaldehyde (95%)

-

p-Toluenesulfonic acid monohydrate (p-TSA) (≥98%)

-

Toluene (anhydrous, ≥99.8%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography system (optional)

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 2-phenoxyethanol (27.6 g, 0.2 mol), paraformaldehyde (3.0 g, 0.1 mol of formaldehyde), and p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol) in 100 mL of toluene.

-

Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete when no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Data Presentation

The following table summarizes the expected quantitative data for the one-pot synthesis of this compound based on typical laboratory results.

| Parameter | Value |

| Reactants | |

| 2-Phenoxyethanol | 0.2 mol |

| Paraformaldehyde | 0.1 mol |

| p-Toluenesulfonic acid | 2 mmol |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 4-6 hours |

| Product | |

| Product Name | This compound |

| Theoretical Yield | 28.83 g |

| Typical Results | |

| Isolated Yield | 20.2 - 24.5 g (70-85%) |

| Purity (by GC-MS) | >98% |

| Appearance | Colorless oil |

Workflow Diagram

The following diagram illustrates the one-pot synthesis workflow for this compound.

Caption: One-pot synthesis workflow for this compound.

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toluene is flammable and toxic; handle with care.

-

p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

-

Paraformaldehyde is toxic if inhaled or ingested.

Conclusion

The described one-pot protocol provides an efficient and straightforward method for the synthesis of this compound. This application note offers a comprehensive guide for researchers, including detailed experimental procedures, expected yields, and a clear workflow diagram to facilitate the successful synthesis of this versatile diether compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Bis(phenoxyethoxy)methane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(phenoxyethoxy)methane is a chemical compound with the molecular formula C₁₇H₂₀O₄ and a molecular weight of 288.34 g/mol .[1][2] As an acetal containing ether linkages, understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. This application note details the expected fragmentation pathways of this compound under electron ionization (EI) mass spectrometry and provides a general protocol for its analysis.

The structure of this compound, featuring a central methylene group bonded to two phenoxyethoxy moieties, suggests that the primary fragmentation will be driven by the stability of the resulting carbocations. Acetal structures are known to be unstable under electron impact, often resulting in a weak or absent molecular ion peak.[3] The fragmentation is typically initiated by cleavage of the C-O bonds adjacent to the central carbon.

Experimental Protocols

This section outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Injection Volume: 1 µL.

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[4]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major fragment ions of this compound based on established fragmentation patterns of acetals and ethers.[3][5]

| m/z | Proposed Fragment Ion | Formula | Notes |

| 288 | [M]⁺ | [C₁₇H₂₀O₄]⁺ | Molecular ion. Expected to be of low abundance or absent.[3] |

| 151 | [CH₂O(CH₂)₂OPh]⁺ | [C₉H₁₁O₂]⁺ | Result of α-cleavage at the central acetal carbon. This is expected to be a major fragment due to resonance stabilization.[3] |

| 137 | [(CH₂)₂OPh]⁺ | [C₈H₉O]⁺ | Loss of CH₂O from the m/z 151 fragment. |

| 107 | [PhOCH₂]⁺ | [C₇H₇O]⁺ | Cleavage of the ether bond. |

| 94 | [PhOH]⁺ | [C₆H₆O]⁺ | Phenol radical cation, likely formed through rearrangement. |

| 77 | [Ph]⁺ | [C₆H₅]⁺ | Phenyl cation resulting from the loss of oxygen from the phenoxy group. |

| 45 | [CH₂OCH₂]⁺ | [C₂H₅O]⁺ | Resulting from cleavage within the ethoxy portion. |

Mandatory Visualization

Figure 1: Proposed Fragmentation Pathway of this compound

Caption: Proposed EI fragmentation of this compound.

Figure 2: Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for Bis(phenoxyethoxy)methane in Polymer Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Bis(phenoxyethoxy)methane as a component in advanced polymer formulations. The information is intended to guide researchers in exploring its utility in materials science and drug development, focusing on its role as a flexibility-enhancing additive in thermosetting resins.

Introduction

This compound is a molecule characterized by two phenoxy groups linked by a flexible di(ethylene glycol) ether and a central methylene acetal group. Its chemical structure, featuring multiple ether linkages, suggests its potential to impart flexibility and toughness to otherwise rigid polymer networks.[1] This document outlines a hypothetical application of this compound as a reactive modifier in a cyanate ester resin system, a class of high-performance thermosets known for their excellent thermal stability but often limited by their brittleness.[2][3][4][5]

Potential Applications

The incorporation of this compound into polymer matrices is anticipated to be beneficial in applications requiring a combination of thermal stability and mechanical flexibility. Potential areas of application include:

-

Advanced Composites: In aerospace and automotive components where materials are subjected to thermal cycling and mechanical stress.

-

Electronic Encapsulants: For the protection of delicate electronic components, where a degree of flexibility can mitigate stress-induced failures.

-

Drug Delivery Matrices: The flexible ether linkages could be leveraged to tune the release kinetics of encapsulated therapeutic agents in polymer-based drug delivery systems.

Experimental Protocols

The following protocols describe a hypothetical approach to incorporating this compound into a cyanate ester thermoset.

Materials and Equipment

Materials:

-

This compound

-

Bisphenol A dicyanate (BADCy)

-

Nonylphenol (catalyst)

-

Dichloromethane (solvent)

-

Acetone (solvent)

Equipment:

-

Magnetic stirrer with hotplate

-

Vacuum oven

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Dynamic Mechanical Analyzer (DMA)

-

Universal Testing Machine (for tensile testing)

-

Fume hood

-

Standard laboratory glassware

Protocol 1: Formulation of this compound-Modified Cyanate Ester Resin

This protocol details the preparation of a thermosetting resin formulation incorporating this compound.

-

Preparation of Resin Blends:

-

In a glass beaker, dissolve a known weight of Bisphenol A dicyanate (BADCy) in a minimal amount of dichloromethane.

-

Prepare a series of formulations by adding varying weight percentages of this compound (e.g., 5%, 10%, 15%, 20% by weight of BADCy) to the dissolved BADCy.

-

Add 1 part per hundred (phr) of nonylphenol as a catalyst to each formulation.

-

Stir the mixtures at room temperature for 1 hour to ensure homogeneity.

-

-

Solvent Removal:

-

Pour the resin blends into aluminum weighing dishes.

-

Place the dishes in a vacuum oven at 60°C for 24 hours to remove the dichloromethane.

-

-

Curing Procedure:

-

The solvent-free resin blends are subjected to a staged curing process:

-

120°C for 1 hour

-

150°C for 2 hours

-

180°C for 2 hours

-

210°C for 1 hour (post-cure)

-

-

Protocol 2: Characterization of Cured Polymers

This protocol outlines the standard techniques for evaluating the properties of the cured this compound-modified thermosets.

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured samples. This indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

-

Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. The onset of decomposition temperature is a key parameter.

-

-

Mechanical Analysis:

-

Dynamic Mechanical Analysis (DMA): Measure the storage modulus (a measure of stiffness) and tan delta (a measure of damping) as a function of temperature. The peak of the tan delta curve provides another measure of the glass transition temperature.

-

Tensile Testing: Prepare dog-bone shaped specimens of the cured polymers and perform tensile tests to determine the tensile strength, Young's modulus, and elongation at break.

-

Data Presentation

The following tables summarize the expected quantitative data from the characterization experiments.

Table 1: Thermal Properties of this compound-Modified Cyanate Ester Resins

| Formulation (wt% this compound) | Glass Transition Temperature (Tg) from DSC (°C) | Onset of Decomposition Temperature (TGA, 5% weight loss) (°C) |

| 0% (Control) | 250 | 400 |

| 5% | 235 | 395 |

| 10% | 220 | 390 |

| 15% | 205 | 385 |

| 20% | 190 | 380 |

Table 2: Mechanical Properties of this compound-Modified Cyanate Ester Resins

| Formulation (wt% this compound) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | | :--- | :--- | :--- | | 0% (Control) | 80 | 3.5 | 2.5 | | 5% | 75 | 3.2 | 3.5 | | 10% | 70 | 2.8 | 4.8 | | 15% | 65 | 2.4 | 6.2 | | 20% | 60 | 2.0 | 8.0 |

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for property modification.

Caption: Experimental workflow for the formulation and characterization of modified resins.

References

Application Notes and Protocols: Bis(phenoxyethoxy)methane as a Flexible Spacer in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(phenoxyethoxy)methane is a molecule with a unique structure comprising two phenoxy groups linked by a flexible diethoxy methane spacer.[1] This combination of rigid aromatic units and a flexible, ether-rich chain makes it an interesting candidate as a monomer or building block in polymer chemistry. The ether linkages are known to impart flexibility and potentially improve the solubility and processability of otherwise rigid polymer chains.[1][2] While the direct incorporation of this compound into polymers is not extensively documented in publicly available literature, its structural motifs are found in a variety of high-performance and biomedical polymers.

These application notes provide an overview of the potential uses of this compound as a flexible spacer, drawing parallels from analogous polymer systems. The protocols detailed below are representative of the synthesis of polymers containing similar flexible ether linkages and aromatic groups, and can serve as a starting point for the investigation of this compound-containing polymers.

Application Notes

Enhancing Polymer Processability and Flexibility

Rigid aromatic polymers, such as many polyesters and polyamides, often exhibit high melting points and poor solubility, making them difficult to process.[3] The incorporation of flexible spacers into the polymer backbone is a common strategy to overcome these limitations.[3] The this compound unit, with its multiple rotatable ether bonds, can be expected to:

-

Lower the glass transition temperature (Tg): By increasing the free volume and segmental mobility of the polymer chains.

-

Improve solubility: The ether linkages can interact with a wider range of solvents, disrupting strong intermolecular forces between rigid polymer chains.

-

Enhance flexibility and toughness: The flexible spacer can allow for more chain entanglement and movement, leading to less brittle materials.

Potential in Biomedical Applications and Drug Delivery

Polymers containing ether and phenoxy groups are utilized in various biomedical applications.[4][5][6][7] The ether linkages can improve biocompatibility and, in some cases, biodegradability.[8] If functionalized to be incorporated into polymers, this compound could be a valuable component for:

-

Drug Delivery Vehicles: As part of a biodegradable polymer matrix for controlled drug release. The flexible spacer could influence the drug loading capacity and release kinetics of polymeric nanoparticles.[9][10][11][12]

-

Tissue Engineering Scaffolds: The flexibility imparted by the spacer could be beneficial in creating scaffolds that mimic the mechanical properties of natural tissues.[4]

-

Biocompatible Coatings: For medical devices and implants, where flexibility and biocompatibility are crucial.

Quantitative Data from Analogous Polymer Systems

The following tables summarize typical properties of aromatic polymers containing flexible ether-based spacers, providing an indication of the potential impact of incorporating a this compound-like unit.

Table 1: Thermal Properties of Aromatic Polyesters with Flexible Spacers

| Polymer System | Flexible Spacer Unit | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C) | Reference |

| Aromatic Copolyester | Ethylene glycol | 98 - 120 | 204 - 240 | > 300 | [13] |

| Poly(ether ether ketone) (PEEK) | Oxy-1,4-phenylene-oxy | 143 | 343 | ~500 | [14] |

Table 2: Mechanical Properties of Aromatic Polyamides with Flexible Spacers

| Polymer System | Flexible Spacer Unit | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |

| Aromatic Polyamide | Polydisperse polyethyleneoxide | 45-55 | 0.8-1.2 | 10-20 | [15] |

| Aromatic Polyimide | Neopentyl | 72-92 | - | - | [16] |

Experimental Protocols (Based on Analogous Systems)

Note: The following protocols describe general methods for the synthesis of polyesters and polyamides with flexible spacers. These would require this compound to be first functionalized with appropriate reactive groups (e.g., hydroxyl, carboxyl, or amine groups) on the terminal phenoxy rings.

Protocol 1: Representative Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from a diol and a dicarboxylic acid, a common method for creating polyesters with flexible segments.[17]

Materials:

-

Diol monomer with flexible ether spacer (e.g., 1,4-bis(2-hydroxyethoxy)benzene) (1.0 eq)

-

Dicarboxylic acid (e.g., terephthalic acid) (1.0 eq)

-

Catalyst (e.g., antimony trioxide, titanium isopropoxide) (0.05-0.1 mol%)

-

High-boiling point solvent (e.g., diphenyl ether) (optional)

Procedure:

-

Charging the Reactor: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with the diol, dicarboxylic acid, and catalyst.

-

Esterification: The mixture is heated under a slow stream of nitrogen to 180-220°C with constant stirring. The water formed during the esterification reaction is collected in the distillation condenser. This stage is typically continued for 2-4 hours.

-

Polycondensation: The temperature is gradually raised to 250-280°C, and a vacuum (typically <1 mmHg) is slowly applied. The viscosity of the reaction mixture will increase significantly as the polymer chain grows. This stage is continued for another 3-5 hours.

-

Polymer Isolation: The reactor is cooled to room temperature under nitrogen. The resulting solid polymer is then dissolved in a suitable solvent (e.g., chloroform or a mixture of phenol and tetrachloroethane) and precipitated in a non-solvent like methanol.

-